molecular formula C6H11ClF3NO2 B13566239 methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

Katalognummer: B13566239
Molekulargewicht: 221.60 g/mol
InChI-Schlüssel: KKBSOSBLLPOXMO-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct reactivity and stability, making it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. The reaction conditions often require the use of strong bases and solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to similar compounds .

Eigenschaften

Molekularformel

C6H11ClF3NO2

Molekulargewicht

221.60 g/mol

IUPAC-Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1

InChI-Schlüssel

KKBSOSBLLPOXMO-PGMHMLKASA-N

Isomerische SMILES

COC(=O)[C@@H](CCC(F)(F)F)N.Cl

Kanonische SMILES

COC(=O)C(CCC(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.